

Green Synthesis of Cyclohexanone Oxime: Application Notes and Protocols

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Compound of Interest

Compound Name: Cyclohexanone oxime

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These application notes provide a comprehensive overview of green and sustainable methodologies for the synthesis of **cyclohexanone oxime**, a crucial intermediate in the production of Nylon-6 and other valuable chemical compounds. The focus is on environmentally benign processes that minimize waste, avoid hazardous reagents, and promote catalytic efficiency. Detailed experimental protocols for key methodologies are provided, along with comparative data and visual representations of reaction pathways and workflows.

Introduction to Green Methodologies

Traditional methods for **cyclohexanone oxime** production often involve reagents and conditions that pose environmental and safety concerns, such as the use of hydroxylamine salts which can lead to the formation of large quantities of ammonium sulfate as a by-product. [1][2] Green chemistry principles have driven the development of cleaner, more sustainable alternatives. Key green strategies include:

- **Catalytic Ammoximation:** This is a one-step process reacting cyclohexanone, ammonia, and an oxidizing agent, typically hydrogen peroxide, over a catalyst. [3][4] Titanium silicalite-1 (TS-1) is a widely used and highly effective catalyst for this reaction. [3][4][5]
- **In-situ Oxidant Generation:** To further enhance the green credentials of ammoximation, methods for the in situ production of hydrogen peroxide have been developed, avoiding the

transportation and storage of concentrated H₂O₂.[\[1\]](#)[\[6\]](#)

- **Electrochemical Synthesis:** This emerging approach utilizes electrochemical reduction of nitrate or nitrite in the presence of cyclohexanone to produce the oxime under ambient conditions.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Oxidation of Cyclohexylamine:** An alternative route involves the catalytic oxidation of cyclohexylamine using molecular oxygen.[\[10\]](#)
- **Hydrogenation of Nitrocyclohexane:** This method involves the partial hydrogenation of nitrocyclohexane.[\[11\]](#)[\[12\]](#)

Comparative Data of Green Synthesis Methodologies

The following table summarizes quantitative data from various green synthesis methodologies for **cyclohexanone oxime**, allowing for a direct comparison of their efficiencies.

Methodology	Catalyst	Key Reactants	Reaction Conditions	Cyclohexanone Conversion (%)	Cyclohexanone Oxime Selectivity (%)	Yield (%)	Reference
Ammoxidation	Titanium Silicalite-1 (TS-1)	Cyclohexanone, NH ₃ , H ₂ O ₂	80°C	>99	>99	>98	[13]
Ammoxidation with in situ H ₂ O ₂ Production	0.33%Au – 0.33%Pd /TS-1	Cyclohexanone, NH ₄ HCO ₃ , H ₂ , O ₂	80°C, 3h, 420 psi 5%H ₂ /N ₂ , 160 psi 25%O ₂ /N ₂	-	-	66	[1]
Direct Oxidation - Oximation of Cyclohexanone	Ni-containing hollow titanium silicalite	Cyclohexanone, Ammonium Acetate, H ₂ O ₂	110°C, 4h	13.6	50.7	-	[14][15]
Electrochemical Synthesis from Nitrate	Zn ₉₃ Cu ₇ alloy	Cyclohexanone, KNO ₃	Ambient temp. and pressure, 100 mA/cm ²	-	-	97	[7][8]
Electrochemical Synthesis from Nitrite	Cu-S catalyst	Cyclohexanone, Nitrite	Ambient temp. and pressure	-	99	92	[9]

Oxidation of Cyclohexylamine	Glucose-modified TiO2	Cyclohexylamine, O2	Mild conditions	59.8	88.6	-	[10]
Hydrogenation of Nitrocyclohexane	Silver dichromate	Nitrocyclohexane, H2	Controlled H2 uptake	-	~80	-	[11][12]

Experimental Protocols

Protocol 1: Cyclohexanone Ammoximation using TS-1 Catalyst

This protocol describes the synthesis of **cyclohexanone oxime** from cyclohexanone, ammonia, and hydrogen peroxide using a TS-1 catalyst.

Materials:

- Cyclohexanone
- Aqueous ammonia (25 wt%)
- Hydrogen peroxide (30 wt%)
- Titanium Silicalite-1 (TS-1) catalyst
- tert-Butanol (solvent)
- Pressurized glass reactor with a stirrer, temperature control, and feeding pumps

Procedure:

- Charge the reactor with cyclohexanone, tert-butanol, and the TS-1 catalyst.
- Seal the reactor and start stirring.

- Heat the reactor to the desired reaction temperature (e.g., 80°C).
- Simultaneously and continuously feed the aqueous ammonia and hydrogen peroxide solutions into the reactor at a controlled rate over a period of 3-5 hours.
- Maintain the reaction temperature and stirring for the duration of the feed and for an additional 1-2 hours after the feed is complete.
- After the reaction, cool the reactor to room temperature and depressurize.
- Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed, dried, and reused.
- The liquid product mixture can be analyzed by gas chromatography to determine the conversion of cyclohexanone and the selectivity to **cyclohexanone oxime**.
- The product, **cyclohexanone oxime**, can be isolated from the solvent and unreacted starting materials by distillation or crystallization.

Protocol 2: Ammoximation with in situ Hydrogen Peroxide Generation

This protocol details a greener ammoximation process where hydrogen peroxide is generated in situ from H₂ and O₂.

Materials:

- Cyclohexanone
- Ammonium bicarbonate (NH₄HCO₃)
- 0.33% Au–0.33% Pd/TS-1 catalyst
- tert-Butanol (solvent)
- Deionized water
- High-pressure autoclave equipped with a gas inlet, pressure gauge, and magnetic stirrer

- Gas mixture: 5% H₂ in N₂ and 25% O₂ in N₂

Procedure:

- In the high-pressure autoclave, combine cyclohexanone (2 mmol), ammonium bicarbonate (4 mmol), the Au-Pd/TS-1 catalyst (0.075 g), tert-butanol (5.9 g), and deionized water (7.5 g).
[\[1\]](#)
- Seal the autoclave and purge with nitrogen.
- Pressurize the reactor with 420 psi of the 5% H₂/N₂ gas mixture.[\[1\]](#)
- Pressurize further with 160 psi of the 25% O₂/N₂ gas mixture.[\[1\]](#)
- Heat the reactor to 80°C while stirring vigorously (e.g., 800 rpm).[\[1\]](#)
- Maintain these conditions for 3 hours.[\[1\]](#)
- After the reaction time, cool the reactor to room temperature and carefully vent the excess gas.
- Filter the reaction mixture to recover the catalyst.
- Analyze the liquid phase by gas chromatography to determine the yield of **cyclohexanone oxime**.

Protocol 3: Electrochemical Synthesis of Cyclohexanone Oxime from Nitrate

This protocol outlines the electrosynthesis of **cyclohexanone oxime** from nitrate reduction at ambient conditions.

Materials:

- Cyclohexanone
- Potassium nitrate (KNO₃)

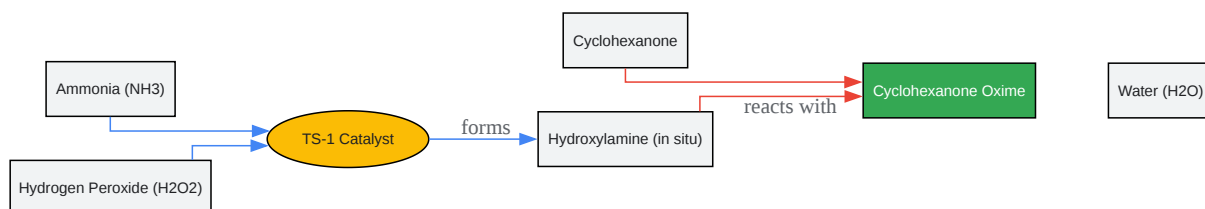
- Potassium phosphate buffer (0.5 M, pH 7.0)
- Zn₉₃Cu₇ alloy cathode
- Platinum foil or mesh anode
- H-type electrochemical cell with a proton exchange membrane
- Potentiostat/Galvanostat

Procedure:

- Prepare the electrolyte by dissolving KNO₃ (100 mM) and cyclohexanone (25 mM) in the potassium phosphate buffer solution.^{[7][8]}
- Assemble the H-type electrochemical cell, placing the Zn₉₃Cu₇ cathode in the cathodic chamber and the platinum anode in the anodic chamber, separated by the membrane.
- Fill both chambers with the prepared electrolyte.
- Connect the electrodes to the potentiostat/galvanostat.
- Apply a constant current density of 100 mA/cm² and run the electrolysis for a specified duration (e.g., 2.5 hours).^{[7][8]}
- During electrolysis, the nitrate is reduced at the cathode to form a hydroxylamine intermediate, which then reacts with cyclohexanone to form the oxime.^{[7][8]}
- After electrolysis, collect the solution from the cathodic chamber.
- Analyze the product mixture using high-performance liquid chromatography (HPLC) or gas chromatography (GC) to quantify the **cyclohexanone oxime** produced.

Visualizations

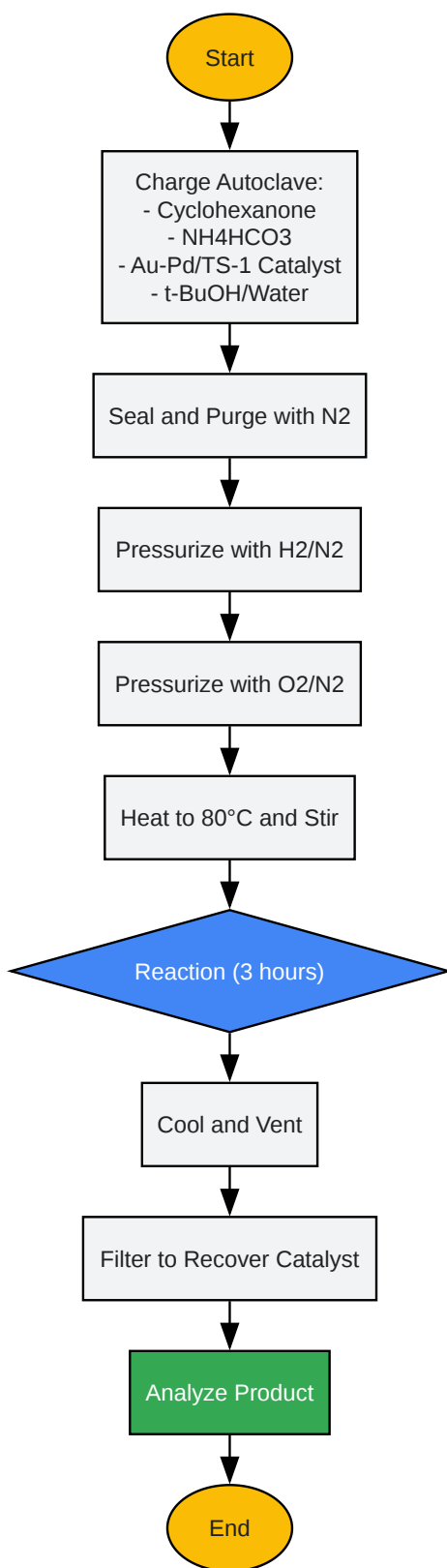
Reaction Pathway for TS-1 Catalyzed Ammoximation



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Caption: TS-1 catalyzed ammoximation of cyclohexanone.

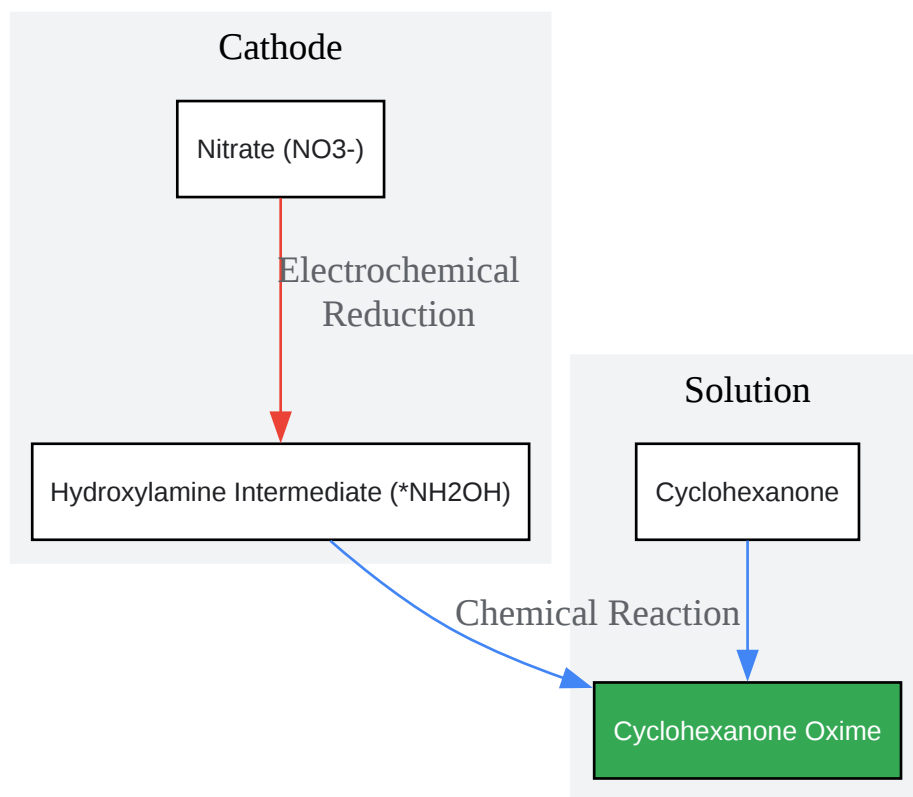
Experimental Workflow for Ammoximation with in situ H2O2 Production



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Caption: Workflow for ammoxidation with in-situ H₂O₂.

Logical Relationship in Electrochemical Synthesis



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Caption: Electrochemical synthesis of **cyclohexanone oxime**.

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